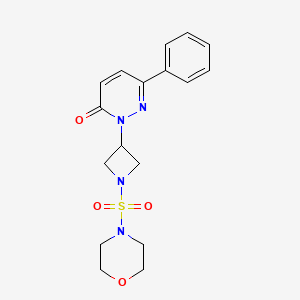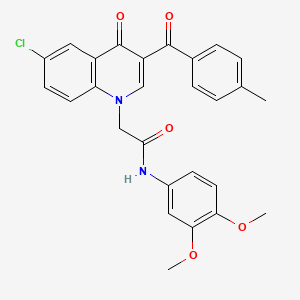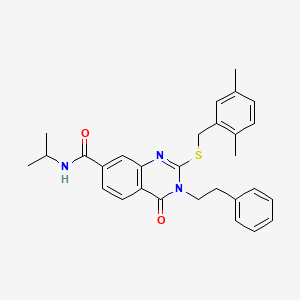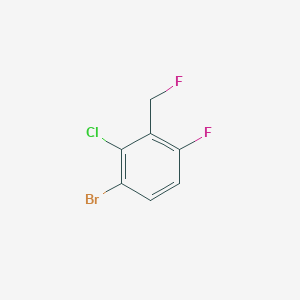
2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a pyridazinone derivative and has been synthesized using various methods.
作用机制
The mechanism of action of 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects by inhibiting specific enzymes or proteins involved in the disease process. For example, the compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have reported that 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one has various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been reported to inhibit the replication of various viruses and fungi. In addition, the compound has been shown to have neuroprotective effects and may protect against neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of using 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one in lab experiments is its potential therapeutic applications. The compound has been shown to have anticancer, antiviral, and antifungal activities, making it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
未来方向
There are several future directions for the research on 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one. One of the directions is to further investigate the mechanism of action of the compound. Understanding the molecular targets of the compound may help in the development of more effective therapies. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound to determine its optimal dosage and administration route. Moreover, the compound may be studied in combination with other drugs to enhance its therapeutic effects. Finally, the compound may be studied for its potential use in other diseases such as autoimmune disorders and inflammation.
In conclusion, 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one is a promising compound with potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its anticancer, antiviral, and antifungal activities. The mechanism of action of the compound is not fully understood, but studies have suggested that it may inhibit specific enzymes or proteins involved in the disease process. The compound has various biochemical and physiological effects and may have neuroprotective effects. There are several future directions for the research on the compound, including investigating the mechanism of action, studying the pharmacokinetics and pharmacodynamics, and exploring its potential use in other diseases.
合成方法
The synthesis of 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one has been reported using different methods. One of the commonly used methods involves the reaction of 2-chloro-6-phenylpyridazine-3-one with morpholine-4-sulfonamide in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the pure compound.
科学研究应用
2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one has been extensively studied for its potential therapeutic applications. The compound has been reported to have anticancer, antiviral, and antifungal activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
2-(1-morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-17-7-6-16(14-4-2-1-3-5-14)18-21(17)15-12-20(13-15)26(23,24)19-8-10-25-11-9-19/h1-7,15H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHNCDROQYIAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Morpholine-4-sulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-butyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2574291.png)
![3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline](/img/structure/B2574292.png)
![Propanoic acid, 2,2-dimethyl-3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]-](/img/structure/B2574293.png)


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2574297.png)
![3-Cyclopropyl-6-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2574299.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2574300.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B2574305.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2574307.png)

![4-[2-(4-Fluorophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2574310.png)